3-(1,1-Dioxidothiomorpholino)azepan-2-one
Description
3-(1,1-Dioxidothiomorpholino)azepan-2-one is a heterocyclic compound featuring a seven-membered azepan-2-one ring fused with a 1,1-dioxidothiomorpholine moiety. The thiomorpholine ring is oxidized to a sulfone, enhancing its electronic properties and stability, which is critical for applications in medicinal chemistry and organic synthesis. Its synthesis typically involves coupling thiomorpholine-1,1-dioxide with diazoacetamide precursors under optimized conditions, achieving high yields (e.g., 97% via column chromatography) . The compound’s structural uniqueness lies in its fused bicyclic system, which confers distinct reactivity and conformational flexibility compared to simpler analogs.
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c13-10-9(3-1-2-4-11-10)12-5-7-16(14,15)8-6-12/h9H,1-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZLNKZCMKZVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidothiomorpholino)azepan-2-one typically involves the reaction of azepan-2-one with thiomorpholine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the dioxido group. Common oxidizing agents used in this synthesis include hydrogen peroxide or peracids. The reaction is usually conducted at a controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of 3-(1,1-Dioxidothiomorpholino)azepan-2-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxidothiomorpholino)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxido group back to a thiomorpholine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can regenerate the thiomorpholine ring .
Scientific Research Applications
3-(1,1-Dioxidothiomorpholino)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxidothiomorpholino)azepan-2-one involves its interaction with specific molecular targets. The dioxido group can participate in redox reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The azepan-2-one moiety may contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Key Findings and Trends
Electronic and Steric Effects: The 1,1-dioxidothiomorpholino group acts as an electron-withdrawing sulfone, polarizing adjacent bonds and facilitating nucleophilic reactions. For example, in α-bromodiazoacetamides, this group stabilizes reactive intermediates during C–H insertion . Substituents like fluorine (e.g., fluorophenyl in ) enhance metabolic stability and target binding affinity in kinase inhibitors.
Synthetic Accessibility :
- Yields vary significantly based on substituent complexity. Simple aryl ketones (e.g., 4-methoxy-3-nitrophenyl in ) achieve >85% yields, while multi-step syntheses (e.g., kinase inhibitors in ) yield <50% due to steric hindrance and purification challenges.
Bromopyrimidine-containing analogs (e.g., ) demonstrate efficacy as focal adhesion kinase inhibitors, critical for cancer metastasis studies.
Physical Properties :
- Polar substituents (e.g., hydroxyethoxy chains in ) improve aqueous solubility, whereas nitro or bromo groups increase lipophilicity, influencing membrane permeability.
Biological Activity
3-(1,1-Dioxidothiomorpholino)azepan-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiomorpholine ring and a ketone functional group. Its molecular formula is , which contributes to its reactivity and interaction with biological targets.
The biological activity of 3-(1,1-Dioxidothiomorpholino)azepan-2-one is primarily attributed to its ability to interact with various biomolecular targets. The presence of the thiomorpholine moiety allows for potential interactions through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding.
Biological Activities
Research indicates that 3-(1,1-Dioxidothiomorpholino)azepan-2-one exhibits several biological activities:
- Antiinflammatory Effects : Similar compounds have shown broad-spectrum chemokine inhibition, suggesting potential anti-inflammatory properties .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can exhibit antimicrobial properties, making it a candidate for further investigation in infectious diseases .
Research Findings and Case Studies
A review of the literature reveals several key findings regarding the biological activity of 3-(1,1-Dioxidothiomorpholino)azepan-2-one:
Case Study: Antiinflammatory Activity
In vitro assays conducted on related compounds have shown significant anti-inflammatory effects at doses as low as 1 mg/kg. These findings suggest that 3-(1,1-Dioxidothiomorpholino)azepan-2-one may possess similar properties, making it a valuable candidate for further pharmacological evaluation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
